7-fluoroisoquinoline-5-carboxylic acid
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Overview
Description
7-Fluoroisoquinoline-5-carboxylic acid is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 5th position on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoroisoquinoline-5-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of isoquinoline derivatives. For instance, the Baltz–Schiemann reaction, which involves the diazotization of aminoisoquinolines followed by treatment with fluoroboric acid, can be used to introduce the fluorine atom . Another method includes the nucleophilic substitution of halogen atoms on pre-fluorinated isoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, fluorination, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines .
Scientific Research Applications
7-Fluoroisoquinoline-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industry: The compound is used in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7-fluoroisoquinoline-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
7-Fluoroquinoline: Similar in structure but lacks the carboxylic acid group.
5-Fluoroisoquinoline: Similar but with the fluorine atom at the 5th position.
Isoquinoline-5-carboxylic acid: Lacks the fluorine atom.
Uniqueness: 7-Fluoroisoquinoline-5-carboxylic acid is unique due to the combined presence of the fluorine atom and the carboxylic acid group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to its non-fluorinated or differently fluorinated counterparts .
Properties
CAS No. |
1368043-44-0 |
---|---|
Molecular Formula |
C10H6FNO2 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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